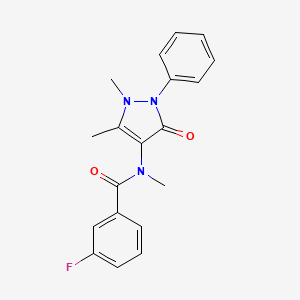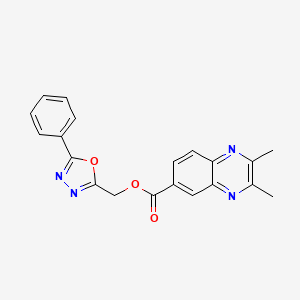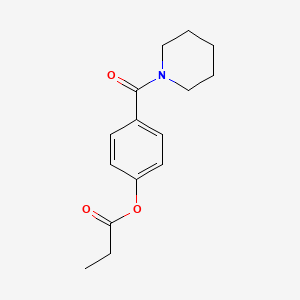
N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-phenoxypropanamide
Übersicht
Beschreibung
N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-phenoxypropanamide, also known as Compound A, is a novel chemical compound that has been of great interest to scientists and researchers in recent years. The compound has been found to have a wide range of potential applications in scientific research, particularly in the fields of biochemistry and physiology. In
Wirkmechanismus
The mechanism of action of N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-phenoxypropanamide A is not fully understood, but studies have suggested that it works by inhibiting the activity of a protein called NF-κB. NF-κB is a transcription factor that plays a key role in regulating the expression of genes involved in inflammation and cell proliferation. By inhibiting NF-κB activity, this compound A may be able to suppress inflammation and cell proliferation, leading to its anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that this compound A has a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound A has also been found to have antioxidant effects, which may help to protect cells from oxidative damage. Additionally, this compound A has been shown to have a protective effect on the liver, making it a potential treatment for liver diseases such as cirrhosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-phenoxypropanamide A in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer development and testing potential cancer treatments. However, one limitation of using this compound A in lab experiments is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-phenoxypropanamide A. One area of interest is in developing new formulations of the compound that have improved solubility and bioavailability. Another area of research is in exploring the potential of this compound A as a treatment for other diseases, such as fibrotic diseases and liver diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound A and to identify other potential targets for the compound.
Wissenschaftliche Forschungsanwendungen
N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-phenoxypropanamide A has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound A has potent anti-cancer activity, particularly against breast cancer cells. In addition to its anti-cancer properties, this compound A has also been found to have anti-inflammatory and anti-fibrotic effects, making it a potential treatment for a variety of inflammatory and fibrotic diseases.
Eigenschaften
IUPAC Name |
N-[2-(2-methylpropyl)-1,3-dioxoisoindol-5-yl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-13(2)12-23-20(25)17-10-9-15(11-18(17)21(23)26)22-19(24)14(3)27-16-7-5-4-6-8-16/h4-11,13-14H,12H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRYCUUHDUYBEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C(C)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(2-butoxyphenoxy)propyl]-1H-imidazole hydrochloride](/img/structure/B4407119.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B4407122.png)
![ethyl {4-[(phenylacetyl)amino]phenyl}acetate](/img/structure/B4407128.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4407134.png)



![4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-phenylbenzamide](/img/structure/B4407165.png)
![4-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl propionate](/img/structure/B4407167.png)

![5-[(4-methoxyphenyl)(2-pyridinylamino)methyl]-6-quinolinol](/img/structure/B4407189.png)
![2-{2-[2-(4-morpholinyl)ethoxy]ethoxy}benzonitrile hydrochloride](/img/structure/B4407195.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-isopropoxyphenyl)acetamide](/img/structure/B4407203.png)
![4-{2-[2-(benzyloxy)phenoxy]ethyl}morpholine hydrochloride](/img/structure/B4407212.png)